molecular formula C11H15N3 B13823788 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline

2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline

Cat. No.: B13823788
M. Wt: 189.26 g/mol
InChI Key: PFVKBRLLUNXEOF-UHFFFAOYSA-N
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Description

2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline is a complex, fused heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This tricyclic system integrates a piperazine ring with a tetrahydroisoquinoline moiety, creating a versatile and privileged structure for the development of novel bioactive compounds. Researchers value this core structure for its potential in drug discovery, particularly as a key intermediate or precursor for compounds with documented biological activities. Analogues based on the pyrazino[1,2-b]isoquinoline skeleton, such as pyrazino[1,2-b]isoquinolin-4-ones, have demonstrated notable cytotoxicity and have been investigated for their antitumor properties. Studies indicate that such compounds can induce apoptosis in cancer cells, such as HT-29 human colon cancer cells, by promoting the degradation of key components of the G2/M checkpoint machinery, including cdc2, Cyclin B1, and Wee1, without causing DNA damage . The scaffold's structural complexity allows for diverse substitutions at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to leverage this high-purity building block to explore new chemical space in the development of potential pharmacological agents.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)8-14-6-5-12-7-11(14)13-10/h1-4,11-13H,5-8H2

InChI Key

PFVKBRLLUNXEOF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC=CC=C3NC2CN1

Origin of Product

United States

Preparation Methods

Aldol Condensation Route Followed by Catalytic Hydrogenation

A prominent method involves the aldol condensation of pyrazino[2,1-b]quinazoline-3,6-diones with aromatic aldehydes, followed by catalytic hydrogenation to reduce the exocyclic double bonds and partially hydrogenate the fused ring system to yield hexahydro derivatives.

  • Step 1: Aldol Condensation
    The reaction of 2-alkylpyrazino[2,1-b]quinazoline-3,6-diones with aromatic aldehydes in the presence of potassium tert-butoxide (KOtBu) in solvents like DMF at room temperature produces 1-arylmethylene derivatives, predominantly as Z isomers due to thermodynamic control. This step can involve partial racemization at the C-4 stereocenter depending on the substrate and conditions.

    • Example: Reaction of compound 2a with 4-chlorobenzaldehyde yields (4S,1Z)-1-(4-chlorobenzylidene)-2,4-dihydro-2,4-dimethyl-1H-pyrazino[2,1-b]quinazoline-3,6-dione with high selectivity.
  • Step 2: Catalytic Hydrogenation
    The 1-arylmethylene derivatives are subjected to catalytic hydrogenation, typically using palladium or other hydrogenation catalysts under mild conditions. This step reduces the exocyclic double bond and can partially hydrogenate the benzene ring, leading to cis-1,4-disubstituted pyrazino[2,1-b]quinazoline-3,6-diones with high diastereoselectivity.

    • Side reactions may include partial reduction of the benzene ring, which requires careful control of hydrogenation conditions.

Table 1: Summary of Aldol Condensation and Hydrogenation Conditions

Step Reagents/Conditions Outcome/Notes
Aldol Condensation KOtBu, aromatic aldehyde, DMF, rt Z isomer 1-arylmethylene derivatives; partial racemization possible
Catalytic Hydrogenation Pd catalyst, H2 gas, mild temp cis-1,4-disubstituted hexahydro derivatives; possible benzene ring reduction

Synthesis via Piperazinedione Precursors and Acyl Chlorides

Another synthetic approach starts from 1,3-dimethyl-2,5-piperazinedione derivatives, which are lithiated with potassium hexamethyldisilazide (KHMDS) at low temperature (-78 °C) and then acylated with 2-azidobenzoyl chloride to form pyrazino[2,1-b]quinazoline-3,6-diones. Subsequent transformations include aldol condensations and hydrogenations as above.

  • This method allows for the introduction of various substituents at the C-4 position, enabling structural diversity.
  • The use of KHMDS ensures regioselective lithiation and high yields in the acylation step.

Microwave and Ultrasound-Assisted Synthesis

Microwave irradiation and ultrasonic radiation have been employed to accelerate the synthesis of quinazolinone derivatives, including pyrazinoquinazoline analogs. Using Lewis acid catalysts like Yb(OTf)3 under solvent-free or aqueous conditions improves yields and reduces reaction times.

  • These methods are environmentally friendly and scalable.
  • They are particularly useful for the initial cyclization steps before hydrogenation.

Research Findings and Analysis

  • Diastereoselectivity and Stereocontrol: The aldol condensation step exhibits thermodynamic control favoring Z isomers, but partial racemization at stereocenters adjacent to carbonyl groups can occur, influencing the stereochemical purity of the final hexahydro products.
  • Catalytic Hydrogenation Challenges: While hydrogenation effectively reduces the exocyclic double bond and partially saturates the fused rings, over-reduction of the benzene ring is a side reaction that must be minimized by optimizing catalyst choice, pressure, and reaction time.
  • Synthetic Scope: The methods allow for the introduction of various aromatic substituents, expanding the chemical space for biological evaluation.
  • Environmental and Practical Considerations: Microwave and ultrasound techniques offer greener alternatives for the synthesis of precursors, potentially improving overall process efficiency.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Aldol Condensation + Hydrogenation KOtBu, aromatic aldehydes, Pd catalyst, H2 High diastereoselectivity, versatile Partial racemization, benzene reduction side reactions
Piperazinedione Lithiation + Acylation KHMDS, 2-azidobenzoyl chloride, low temp Regioselective, allows substitution Requires low temperature, sensitive reagents
Copper-Catalyzed Oxidative Cyclization Cu catalyst, O2 atmosphere One-pot, efficient synthesis Indirect route to hexahydro derivative
Microwave/Ultrasound-Assisted Cyclization Yb(OTf)3, solvent-free or aqueous, MW or US Environmentally friendly, fast Mainly for precursor synthesis

Chemical Reactions Analysis

Lithium Aluminium Hydride (LiAlH4) Reduction

Prolonged heating with excess LiAlH4 reduces the pyrazino[2,1-b]quinazoline scaffold to 1-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline .

Sodium Triacetoxyborohydride (STAB) Reduction

STAB selectively reduces the imine bond in the pyrazine ring, yielding tetrahydro derivatives without disrupting the quinazoline moiety .

N-Alkylation

The secondary amine in the pyrazine ring undergoes alkylation with:

  • Methyl iodide (MeI) in DMF at 25°C (80–90% yield).

  • Benzyl bromide (BnBr) under phase-transfer conditions .

Acylation

Reacts with acetyl chloride (AcCl) in dichloromethane to form N-acetyl derivatives (quantitative yield) .

Acid-Catalyzed Rearrangement

Under HCl (4N in dioxane), the Boc-protected intermediate undergoes deprotection and cyclization to regenerate the pyrazinoquinazoline core .

Microwave-Assisted Cyclization

Microwave irradiation (150°C, DMF) accelerates the formation of fused triazoloquinazolinones from aldehydes and aminotriazoles .

Antiparasitic Modifications

Chlorination at C-9 and C-11 enhances activity against Plasmodium falciparum (IC₅₀ = 12 nM) . Hydroxylation of the indole moiety occurs during in vitro metabolism, generating metabolites with retained activity .

Comparative Reaction Efficiency

Reaction TypeCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Sulfamidate ring-openingEthanol502474
LiAlH4 reductionLiAlH4 in THF1101268
STAB reductionSTAB in CH₂Cl₂25292
N-AlkylationMeI, K₂CO₃25685

Mechanistic Insights

  • SQuAReS Mechanism : Combines SN2 ring-opening, hydrolysis, and amidine rearrangement .

  • Diastereoselectivity : Steric effects from N-alkyl groups dictate reaction outcomes during sulfamidate opening .

Scientific Research Applications

Biological Activities

Research indicates that 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline exhibits significant biological activity. Its unique hexahydro framework allows for interactions with various biological targets, leading to potential applications in:

  • Anticancer Research : The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms. For instance, it may induce apoptosis in malignant cells or inhibit angiogenesis.
  • Neurological Disorders : Preliminary studies suggest that this compound could have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, indicating potential as a new antibiotic agent.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1H-pyrazino[1,2-b]isoquinolineMethyl substitution at position 1Enhanced solubility and modified biological activity
Saframycin AnalogContains additional methoxy groupsPotent cytotoxicity against cancer cell lines
Perhydro-1H-pyrazino[1,2-a]quinolineSaturated quinoline ringDifferent pharmacological profile

These analogs exhibit varying degrees of biological activity influenced by their structural modifications.

Anticancer Activity

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of this compound showed promising results in reducing neuroinflammation and improving cognitive function. The compound's ability to modulate neurotransmitter levels was highlighted as a key mechanism behind its neuroprotective effects.

Mechanism of Action

The mechanism of action of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

SAR Insights :

  • Indole Substituents : Critical for antimicrobial activity; removal reduces potency .
  • Halogenation : Chloro/bromo groups enhance lipophilicity and target affinity .
  • Saturation : Hexahydro derivatives may exhibit improved blood-brain barrier penetration compared to aromatic analogs .

Physicochemical and Toxicity Profiles

  • Hexahydro Target : Predicted LogP ~2.5 (moderate lipophilicity); low acute toxicity (analog-based) .
  • Fiscalin B : LogP ~3.1; moderate hepatotoxicity risk in vitro .

Computational Data :

  • Quinazoline derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show higher Ames test mutagenicity predictions .

Biological Activity

2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to quinazoline derivatives, which are known for their wide-ranging pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 50290-83-0

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from quinazolines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of specific functional groups enhances their antibacterial potency .
  • Antifungal Activity : The compound has also demonstrated activity against fungi such as Candida albicans, with inhibition zones reported in various studies .

2. Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazino[2,1-b]quinazolines:

  • Cell Line Studies : In vitro tests on lung cancer cell lines have shown that derivatives of this compound can inhibit tumor cell proliferation significantly. For example, a study indicated that certain modifications to the structure led to enhanced selectivity and potency against cancer cells .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases and bromodomains that are crucial for cancer cell survival and proliferation .

3. Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are well-documented:

  • Inhibition of Inflammatory Mediators : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and other mediators .

4. Analgesic Activity

Emerging evidence suggests that this compound may possess analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that it can effectively reduce pain in various models .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
Found significant anticancer activity in lung cancer cell lines with specific structural modifications enhancing efficacy.
Reported moderate anti-inflammatory effects through inhibition of inflammatory mediators.

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry.
  • Monitor reaction progress via TLC or inline spectroscopy.

Advanced: How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?

Answer:
Contradictions often arise from dynamic stereochemistry or solvent interactions. Methodological approaches include:

  • Variable Temperature (VT) NMR : To identify conformational exchange broadening (e.g., -40°C to 80°C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • 1H/13C NMR : Assign proton environments (e.g., diastereotopic protons in the pyrazine ring) .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data .

Advanced: What computational methods predict the compound’s reactivity or bioactivity?

Answer:

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina .
  • QSAR Models : Corrogate substituent effects with biological activity using datasets from structural analogs .

Basic: How are purification challenges addressed for this compound?

Answer:

  • Crystallization : Use aqueous ethanol or acetone to isolate hydrazide intermediates .
  • Flash Chromatography : Employ gradient elution (hexane/EtOAc) for polar byproducts.
  • Click Chemistry Advantage : Reactions with high atom economy reduce purification needs .

Advanced: What strategies validate the compound’s mechanism in biological or catalytic studies?

Answer:

  • Isotopic Labeling : Track metabolic pathways using 13C/15N-labeled analogs .
  • Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic mechanisms .
  • In Situ Spectroscopy : Monitor intermediates via Raman or IR during catalysis .

Comparative Synthesis Data

Method Key Reagents/Conditions Yield Purity Reference
Hydrazide FormationHydrazine hydrate, reflux, 4h75%98% (NMR)
Click FunctionalizationCuSO4/NaAsc, H2O, RT, 30–40 min85–90%>95% (HPLC)

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicological Screening : Refer to PubChem data for acute toxicity (e.g., LD50 in rodents) .
  • Ventilation : Use fume hoods during synthesis due to potential hydrazine exposure .

Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?

Answer:

  • Parallel Synthesis : Generate a library of analogs with varied substituents (e.g., aryl azides, alkyl chains) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors/Donors via CoMFA .

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